Cynoglossamine
Description
Contextualization within Pyrrolizidine (B1209537) Alkaloid Research
Pyrrolizidine alkaloids (PAs) are a diverse group, comprising over 600 identified compounds, predominantly synthesized by plants as a defense mechanism against herbivores msu.edumdpi.comresearchgate.netmdpi.comnih.gov. These alkaloids are characterized by a core pyrrolizidine ring structure, typically esterified with one or more necic acid moieties mdpi.commdpi.comresearchgate.net. Plants belonging to families such as Boraginaceae, Asteraceae, and Fabaceae are known sources of PAs mdpi.commdpi.comnih.govresearchgate.net. Research into PAs is driven by their significant biological activities, particularly their well-documented hepatotoxicity, genotoxicity, and potential carcinogenicity in mammals mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. Consequently, understanding the prevalence, structural variations, and biosynthetic pathways of PAs is critical for both ecological studies and food safety assessments msu.edumdpi.com. Cynoglossamine is recognized as one such compound within this extensive alkaloid family, contributing to the broader knowledge base of PA chemistry and distribution.
Significance of Investigating this compound as a Natural Product
The investigation of this compound holds significance in the field of natural product chemistry primarily through its contribution to the catalog of known pyrrolizidine alkaloids and its specific occurrence in certain plant species. Research has identified this compound in plants such as Cynoglossum creticum and Cynoglossum officinale researchgate.netmdpi.comresearchgate.net. Studies involving the phytochemical analysis of Cynoglossum creticum, for instance, have led to the isolation and structural elucidation of this compound, often alongside other related pyrrolizidine alkaloids like echinatine (B1671082) and heliosupine, using spectral methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) researchgate.netresearchgate.net. The characterization of this compound enhances the understanding of the chemical diversity present within the Cynoglossum genus and the broader pyrrolizidine alkaloid landscape. Its identification and study contribute to chemotaxonomic insights and provide a foundation for further research into the specific properties and potential roles of this compound in its natural environment.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO7/c1-15(2)24(30,16(3)32-21(28)9-6-17-4-7-19(26)8-5-17)23(29)31-14-18-10-12-25-13-11-20(27)22(18)25/h4-10,15-16,20,22,26-27,30H,11-14H2,1-3H3/b9-6+/t16?,20-,22+,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNECEVNOSPHNLL-HXJRXXGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)OC(=O)C=CC1=CC=C(C=C1)O)(C(=O)OCC2=CCN3C2C(CC3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C(C)OC(=O)/C=C/C1=CC=C(C=C1)O)(C(=O)OCC2=CCN3[C@H]2[C@H](CC3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120193-39-7 | |
| Record name | Cynoglossamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120193397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Occurrence and Botanical Sourcing of Cynoglossamine
The identification and study of cynoglossamine are intrinsically linked to the genus Cynoglossum, from which it derives its name. Research has pinpointed specific species within this genus as primary sources of this and other related alkaloids.
Identification and Isolation from Cynoglossum creticum
Cynoglossum creticum, commonly known as Blue Hound's Tongue, is a key botanical source of this compound. nih.gov Scientific investigations of this plant species have led to the isolation and characterization of this novel alkaloid. The process of its discovery involved comprehensive spectral analysis, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which were instrumental in elucidating its unique chemical structure. nih.gov
Alongside this compound, studies of Cynoglossum creticum have revealed a complex profile of other pyrrolizidine (B1209537) alkaloids. These include previously identified compounds such as echinatine (B1671082) and heliosupine, as well as rinderine (B1680642) and 7-angelylheliotridine. nih.govresearchgate.net Further analysis using gas chromatography-mass spectrometry (GC-MS) has identified the presence of additional alkaloids, namely 3'-acetylrinderine, 3'-acetylechinatine, and 3'-acetylheliosupine, along with trace amounts of 7-senecioylheliotridine, supinine, and trachelanthamine. researchgate.net
**Table 1: Pyrrolizidine Alkaloids Identified in *Cynoglossum creticum***
| Alkaloid | Presence |
|---|---|
| This compound | ✓ |
| Echinatine | ✓ |
| Heliosupine | ✓ |
| Rinderine | ✓ |
| 7-Angelylheliotridine | ✓ |
| 3'-Acetylrinderine | ✓ |
| 3'-Acetylechinatine | ✓ |
| 3'-Acetylheliosupine | ✓ |
| 7-Senecioylheliotridine | Traces |
| Supinine | Traces |
| Trachelanthamine | Traces |
Presence in Cynoglossum furcatum (C. zeylanicum)
Cynoglossum furcatum, which is botanically synonymous with Cynoglossum zeylanicum, is another species within the genus that is known to produce pyrrolizidine alkaloids. mdpi.com While extensive research has been conducted on the alkaloid content of this plant, the presence of this compound itself has not been explicitly documented in the available scientific literature.
However, investigations into Cynoglossum furcatum have led to the isolation of other novel pyrrolizidine alkaloids. These include lactodine, a monoester alkaloid, and viridinatine, a diester alkaloid. nih.govajol.info Their structures were also determined through chemical and spectroscopic methods. nih.gov Additionally, research has identified coromandaline (B1606160) and isoechinatine within this species. mdpi.com
Table 2: Pyrrolizidine Alkaloids Identified in Cynoglossum furcatum (C. zeylanicum)
| Alkaloid | Presence |
|---|---|
| This compound | Not Reported |
| Lactodine | ✓ |
| Viridinatine | ✓ |
| Coromandaline | ✓ |
| Isoechinatine | ✓ |
Broader Distribution of Pyrrolizidine Alkaloids within the Boraginaceae Family
The production of pyrrolizidine alkaloids is a widespread characteristic of the Boraginaceae family, with nearly all genera synthesizing and accumulating these compounds. mdpi.comcabidigitallibrary.org This makes the study of these alkaloids significant for the chemotaxonomy of the family, as the specific alkaloid profiles can serve as chemical markers to understand the relationships between different species and genera. africaresearchconnects.comresearchgate.net
The diversity of pyrrolizidine alkaloids within Boraginaceae is vast, with different species producing unique combinations of these compounds. mdpi.com They can exist as free necine bases, such as heliotridine (B129409) or retronecine, or as their N-oxides. mdpi.com These bases can be esterified to form monoesters, open-chain diesters, or, less commonly, macrocyclic diesters. mdpi.com For instance, lycopsamine (B1675737) and echimidine (B1671080) are common in many Onosma species. researchgate.net The consistent presence of these alkaloids across the family underscores their evolutionary importance. mdpi.comcabidigitallibrary.org
Ecological Role of Pyrrolizidine Alkaloids in Plant Defense Mechanisms
Pyrrolizidine alkaloids are a key component of the chemical defense systems of plants. cabidigitallibrary.orgresearchgate.net These secondary metabolites are believed to have evolved as a protective measure against herbivores. researchgate.netmdpi.com The toxicity of many pyrrolizidine alkaloids deters feeding by a wide range of generalist herbivores. researchgate.net
The defensive properties of these alkaloids are linked to their chemical structure, particularly the presence of an unsaturated necine base, which is a common feature of those found in Boraginaceae. mdpi.com This structural element is crucial for their biological activity. mdpi.com The production of these compounds is a constitutive defense mechanism, meaning they are always present in the plant to provide continuous protection. researchgate.net The strategic allocation of these alkaloids to more vulnerable or valuable plant parts, such as flowers and young leaves, further highlights their defensive function. researchgate.net This chemical defense strategy is a significant factor in the ecological success and survival of many plant species within the Boraginaceae family and beyond. cabidigitallibrary.orgresearchgate.net
Isolation and Structural Elucidation Methodologies for Cynoglossamine
Advanced Spectroscopic Techniques for Structure Determination
The definitive structural assignment of Cynoglossamine has been achieved through the application of multiple spectroscopic techniques, each providing complementary information about its molecular framework and functional groups.
Infrared (IR) spectroscopy plays a crucial role in identifying the presence of specific functional groups within a molecule. For this compound, IR analysis has indicated characteristic absorption bands. These include absorptions associated with a para-substituted benzene (B151609) ring, observed in the regions of 1605, 1590, 1447, and 828 cm⁻¹. Furthermore, the presence of an aromatic ester group is evidenced by bands in the range of 1260-1200 cm⁻¹ and 1160 cm⁻¹. Additionally, IR spectra have revealed the presence of a hydroxyl group, with signals appearing at approximately 3660 cm⁻¹ for a free hydroxyl and in the 3540–3200 cm⁻¹ range for a hydrogen-bonded hydroxyl group acs.org. These findings are consistent with the expected functional groups present in a para-hydroxycinnamic acid ester moiety, a key feature of this compound's structure acs.org.
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometric analysis has provided critical data for its structural confirmation. High-resolution mass spectrometry (HRMS) has established its exact mass, calculated to be 446.2209 for the protonated molecule ([MH]⁺) acs.org. This corresponds to a molecular formula of C₂₄H₃₁NO₇ acs.orgchemfaces.com. Electron Ionization Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS) have both yielded a base peak at m/z 147, which has been interpreted as corresponding to a para-hydroxycinnamoyl ion [HO-C₆H₄-CH=CH-CO]⁺ acs.org. This fragmentation pattern strongly supports the presence of the para-hydroxycinnamic acid ester component within the alkaloid acs.org. Modern mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also employed for the sensitive detection and quantification of pyrrolizidine (B1209537) alkaloids, including this compound researchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing ¹H-NMR, ¹³C-NMR, and two-dimensional techniques like HETCOR (Heteronuclear Correlation Spectroscopy), is fundamental for detailed structural elucidation. These methods provide information about the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule chemfaces.comnih.govresearchgate.netresearchgate.netresearchgate.net. While specific complete ¹H and ¹³C NMR assignments for this compound are detailed in specialized literature, the application of these techniques has been vital. For instance, ¹H-NMR has been used to identify the presence of specific proton environments, and ¹³C-NMR has helped map the carbon skeleton acs.orgscribd.com. HETCOR experiments are particularly useful for establishing direct correlations between protons and carbons, thereby confirming connectivity and aiding in the assignment of complex spectra chemfaces.comnih.govresearchgate.netresearchgate.net. Comparisons of NMR data with those of structurally related compounds, such as echinatine (B1671082) and rinderine (B1680642), have also been instrumental in confirming the structure and stereochemistry of this compound acs.orgresearchgate.netscribd.comchemfaces.com.
Comparative Structural Analysis with Related Pyrrolizidine Alkaloids
This compound belongs to the pyrrolizidine alkaloid (PA) family, a group of natural products found in various plant families, including Boraginaceae mdpi.com. Its isolation from Cynoglossum creticum occurred alongside several other known PAs, including echinatine, heliosupine, and rinderine chemfaces.comnih.gov. These related alkaloids share the characteristic pyrrolizidine ring system but differ in the nature of the esterifying acid attached to the necine base.
A key distinction of this compound lies in its structural composition: it is characterized as the first identified pyrrolizidine alkaloid where the beta-hydroxyl group of the viridifloryl or trachelanthyl necic acid moiety is esterified with para-hydroxycinnamic acid acs.org. In contrast, other known pyrrolizidine alkaloids featuring this necine base are esterified with simpler acids such as acetic, tiglic, or angelic acids at the corresponding position acs.org. Echinatine and rinderine, for example, are known to be heliotridine (B129409) bases, and comparative NMR studies have been performed to elucidate their relative configurations and differentiate them from other PAs researchgate.netchemfaces.commdpi.com. The isolation of related compounds like 3'-acetylrinderine and 3'-acetylechinatine from the same plant species further highlights the structural diversity within this alkaloid class and aids in understanding the biosynthetic pathways and structural relationships scribd.com.
Compound List
this compound
Echinatine
Heliosupine
Rinderine
7-angelylheliotridine
Trachelanthamine
Viridiflorine
3'-acetylechinatine
Amabiline
3'-acetylrinderine
3'-acetylheliosupine
Intermedine
Indicine
Heliotrine
Senecionine
Senecivernine
Seneciphylline
Lasiocarpine
Sengkirkine
Europine
Usaramine
Spartioidine
Integerrimine
Biosynthetic Pathways of Cynoglossamine
Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plants
The biosynthesis of pyrrolizidine alkaloids is a specialized metabolic pathway that has been elucidated through extensive biochemical and molecular studies. It is understood to be compartmentalized, with distinct steps for the formation of the necine base and the necic acid moieties, which are then combined to form the final alkaloid. semanticscholar.orgresearchgate.net
The biosynthesis of the necine base is a conserved pathway that begins with common amino acids and polyamines from primary metabolism. pnas.org
Precursor Formation : The pathway initiates with the amino acids L-arginine and L-ornithine, which are decarboxylated to produce the polyamine putrescine. encyclopedia.pub
Homospermidine Synthesis : The first committed step in necine base formation is the synthesis of the rare polyamine homospermidine. pnas.orgnih.gov This reaction is catalyzed by the enzyme homospermidine synthase (HSS) and involves the condensation of two molecules of putrescine or, more commonly, the transfer of an aminobutyl group from spermidine to a molecule of putrescine. wikipedia.orgpnas.orgcdnsciencepub.com
Cyclization and Reduction : Homospermidine undergoes oxidative deamination and subsequent intramolecular cyclization, a process initiated by copper-dependent diamine oxidases. wikipedia.org This leads to the formation of a pyrrolizidine-1-carbaldehyde intermediate. This aldehyde is then reduced by an alcohol dehydrogenase to yield the first stable bicyclic intermediate, 1-hydroxymethylpyrrolizidine. nih.govwikipedia.org
Further Modifications : The basic pyrrolizidine structure undergoes further enzymatic modifications, such as hydroxylation and desaturation, to create the various types of necine bases, including the common retronecine base. wikipedia.org
Table 1: Key Steps in Necine Base Formation
| Step | Precursor(s) | Key Enzyme | Product |
|---|---|---|---|
| 1 | L-Arginine / L-Ornithine | Decarboxylases | Putrescine |
| 2 | Putrescine, Spermidine | Homospermidine Synthase (HSS) | Homospermidine |
| 3 | Homospermidine | Copper-dependent Diamine Oxidase | Pyrrolizidine-1-carbaldehyde |
| 4 | Pyrrolizidine-1-carbaldehyde | Alcohol Dehydrogenase (ADH) | 1-Hydroxymethylpyrrolizidine |
In contrast to the conserved necine base pathway, the biosynthetic routes for necic acids are highly varied, contributing significantly to the structural diversity of PAs. encyclopedia.pub
Primary Metabolism Derivatives : Some of the simpler necic acids, such as acetic acid, are common metabolites derived directly from primary metabolic pathways. nih.govencyclopedia.pub
Amino Acid Derivatives : The majority of complex necic acids are biosynthesized from aliphatic amino acids. encyclopedia.pub Feeding studies with isotopically labeled precursors have shown that L-isoleucine, L-leucine, L-valine, and L-threonine are key building blocks. encyclopedia.pubnih.gov For instance, dicarboxylic necic acids like senecic acid are typically formed from two molecules of L-isoleucine. encyclopedia.pubrsc.org Monocarboxylic acids, such as angelic and tiglic acids, are derived from isoleucine and threonine, while trachelanthic and viridifloric acids originate from valine. encyclopedia.pubnih.gov
Table 2: Precursor Amino Acids for Necic Acid Formation
| Precursor Amino Acid(s) | Necic Acid Type | Example Necic Acids |
|---|---|---|
| L-Isoleucine, L-Threonine | Monocarboxylic (C5) | Angelic acid, Tiglic acid |
| L-Valine | Monocarboxylic (C5) | Senecioic acid, Viridifloric acid, Trachelanthic acid |
Enzymatic Steps Involved in Cynoglossamine Biosynthesis (e.g., Homospermidine Synthase)
The enzymatic machinery driving PA biosynthesis is a key area of research. Homospermidine synthase (HSS) is the most well-characterized enzyme of this pathway. semanticscholar.org
Homospermidine Synthase (HSS) : HSS is the gatekeeper enzyme, catalyzing the first irreversible step unique to PA biosynthesis. nih.govnih.gov It facilitates an NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine. pnas.org Molecular studies have revealed that HSS evolved through the duplication of a gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism responsible for activating translation initiation factor 5A. pnas.orgnih.govpnas.org This recruitment of a primary metabolism gene for a role in secondary metabolism is a significant evolutionary event that has occurred independently in different plant lineages that produce PAs. nih.gov
Other Key Enzymes : Following the action of HSS, other enzymes play crucial roles.
Diamine Oxidases : These copper-dependent enzymes are responsible for the oxidative cyclization of homospermidine. wikipedia.org
Alcohol Dehydrogenases (ADH) : These enzymes reduce the aldehyde intermediate to its corresponding alcohol, a critical step in forming the stable necine base core. nih.gov
Cytochrome P450 Monooxygenases : These are likely involved in the subsequent hydroxylation and desaturation reactions that modify the necine base.
Acyltransferases : These enzymes are presumed to catalyze the final esterification step, linking the necine base with the activated necic acid (e.g., a coenzyme A thioester), though these specific enzymes are not yet fully characterized in most species.
Table 3: Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis
| Enzyme | Function | Substrate(s) | Product |
|---|---|---|---|
| Homospermidine Synthase (HSS) | First committed step; formation of homospermidine | Putrescine, Spermidine | Homospermidine |
| Diamine Oxidase | Oxidative cyclization | Homospermidine | Pyrrolizidine-1-carbaldehyde |
| Alcohol Dehydrogenase (ADH) | Reduction of aldehyde | Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine |
| Acyltransferase | Esterification | Necine base, Activated necic acid | Pyrrolizidine Alkaloid |
Precursor Incorporation Studies (e.g., Role of Aromatic Amino Acids via Shikimate Pathway)
The elucidation of PA biosynthetic pathways has heavily relied on precursor incorporation studies using isotopically labeled compounds. rsc.orggla.ac.uk While most necic acids are derived from aliphatic amino acids, some PAs incorporate acids derived from aromatic amino acids, which are synthesized via the shikimate pathway. nih.gov
The shikimate pathway is the central route in plants for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govnih.gov It converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the last common intermediate for all three aromatic amino acids. nih.govyoutube.com These amino acids serve as precursors for a vast array of secondary metabolites, including some necic acids. nih.govsemanticscholar.org For example, certain PAs are esterified with acids like p-coumaric acid, which is derived from phenylalanine. nih.gov Plant families known for PA production, such as Boraginaceae, also produce phenylpropanoids like rosmarinic acid, which is derived from phenylalanine and tyrosine, indicating the activity of this pathway. researchgate.net
Tracer studies have been fundamental in confirming these connections. For example, feeding experiments in Senecio species with labeled isoleucine confirmed its specific incorporation into senecic acid, while ruling out other potential precursors like acetate and mevalonate. nih.govrsc.org
Regulation of Pyrrolizidine Alkaloid Accumulation in Plant Tissues
The production and storage of PAs are tightly controlled, both spatially and temporally, within the plant. nih.gov
Site of Synthesis : In many PA-producing species, including members of the Asteraceae and Boraginaceae families, biosynthesis is localized exclusively in the roots. nih.gov The expression of the key enzyme HSS is often confined to specific cells within the root, such as the pericycle. nih.gov
Transport and Accumulation : After synthesis in the roots, PAs are transported, typically as their more water-soluble N-oxide forms, via the phloem to the aerial parts of the plant. nih.govnih.gov They accumulate predominantly in peripheral tissues and reproductive organs, such as the epidermis, flowers, and seeds, where they provide the most effective defense against herbivores and pathogens. nih.govresearchgate.net
Environmental Influence : The accumulation of PAs is not static and can be influenced by various ecological factors. Studies have shown that abiotic stresses, such as increased air temperature and decreased precipitation, can lead to higher concentrations of alkaloids in both roots and shoots. researchgate.net The availability of certain soil microelements, including copper, zinc, and molybdenum, has also been correlated with PA levels. researchgate.net
Developmental Regulation : PA levels can change throughout the plant's life cycle. For example, HSS expression in Eupatorium cannabium is highest in young, growing roots and declines as the plant matures. nih.gov Total alkaloid content often peaks during the flowering and fruit-bearing stages, maximizing the protection of reproductive structures. researchgate.net
Table 4: Factors Regulating Pyrrolizidine Alkaloid Accumulation
| Regulatory Factor | Description |
|---|---|
| Tissue Specificity | Biosynthesis is often restricted to the roots, with HSS expression localized in specific root cells. |
| Transport | PAs are translocated as N-oxides via the phloem from roots to shoots. |
| Accumulation Sites | Highest concentrations are found in peripheral and reproductive tissues (epidermis, flowers, seeds). |
| Developmental Stage | Alkaloid levels vary with plant age, often peaking during flowering to protect reproductive success. |
| Environmental Factors | Abiotic stresses like high temperature, low water availability, and soil mineral content can increase PA concentrations. |
Chemical Synthesis and Derivatization of Cynoglossamine
Total Synthesis Approaches to the Pyrrolizidine (B1209537) Alkaloid Scaffold
The total synthesis of the pyrrolizidine alkaloid scaffold, the core structure of cynoglossamine, has been approached through various methodologies. A common strategy involves the construction of the bicyclic ring system from acyclic or monocyclic precursors. Many approaches utilize readily available chiral starting materials such as L-proline or malic acid to establish the desired stereochemistry.
One notable enantioselective approach employs a 1,3-dipolar cycloaddition reaction as a key step to construct the pyrrolizidine core. This method has been utilized to generate a collection of compounds inspired by natural aza-bicyclo[3.3.0]octane alkaloids with high enantio- and diastereoselectivity.
Another strategy focuses on the synthesis of the necine base, which is the bicyclic amino alcohol portion of the alkaloid. For instance, stereoselective syntheses of key necine bases like (+)-heliotridine and (+)-retronecine have been achieved from (S)-malic acid, employing an intermolecular carbenoid displacement reaction as a crucial step. The synthesis of these fundamental necine bases provides a platform for the subsequent esterification with various necic acids to yield a diverse range of pyrrolizidine alkaloids.
The general synthetic approach often involves the following key transformations:
Construction of the pyrrolidine ring: This is often achieved through cyclization reactions of appropriately functionalized linear precursors.
Formation of the bicyclic system: Intramolecular cyclization or annulation strategies are commonly employed to form the second five-membered ring.
Introduction of functional groups: Hydroxyl groups and other functionalities are installed at specific positions on the scaffold, often with careful stereochemical control.
These synthetic efforts not only provide access to the natural alkaloids for biological studies but also enable the creation of novel analogues with potentially improved properties.
Synthetic Strategies for this compound Analogues and Derivatives
While a total synthesis of this compound itself has not been extensively reported, synthetic strategies have been developed for its close analogues, echinatine (B1671082) and rinderine (B1680642). These compounds share the same necine base, trachelanthamidine, but differ in the stereochemistry of the necic acid moiety. A study detailing the isolation of this compound from Cynoglossum creticum also reported the synthesis of echinatine and rinderine nih.gov.
The general approach to synthesizing these analogues involves the esterification of a suitable necine base with a protected form of the desired necic acid, followed by deprotection. The key steps typically include:
Synthesis of the Necine Base: The required necine base, such as trachelanthamidine or its enantiomer, is synthesized using methods similar to those described for the general pyrrolizidine scaffold.
Preparation of the Necic Acid: The specific necic acid, for example, viridifloric acid or trachelanthic acid, is prepared, often in a protected form to prevent unwanted side reactions.
Esterification: The necine base and the protected necic acid are coupled to form the ester linkage.
Deprotection: The protecting groups are removed to yield the final pyrrolizidine alkaloid analogue.
The development of synthetic routes to these analogues is crucial for confirming their structures and for enabling further investigation of their biological activities.
Below is a table summarizing some synthetic analogues of related pyrrolizidine alkaloids:
| Compound | Necine Base | Necic Acid | Key Synthetic Feature |
| Echinatine | Trachelanthamidine | Viridifloric acid | Esterification |
| Rinderine | Trachelanthamidine | Trachelanthic acid | Esterification |
| Amabiline | Supinidine | Viridifloric acid | Convergent enantioselective synthesis |
Semi-synthetic Modifications of Related Pyrrolizidine Alkaloids
Semi-synthetic modification of naturally occurring pyrrolizidine alkaloids is a valuable strategy for generating novel derivatives with potentially altered biological activities. This approach takes advantage of the readily available starting materials isolated from plant sources.
In the context of alkaloids from Cynoglossum creticum, several semi-synthetic analogues have been prepared and characterized nih.gov. These modifications often target the functional groups present in the parent alkaloid, such as the hydroxyl groups of the necine base or the ester linkage.
Common semi-synthetic modifications include:
Acylation: Esterification of the free hydroxyl groups on the necine base with various acylating agents to introduce different ester functionalities.
Alkylation: Introduction of alkyl groups at the nitrogen atom of the pyrrolizidine ring system.
Oxidation/Reduction: Modification of the oxidation state of functional groups within the molecule.
Isomerization: Conversion of one stereoisomer to another, for example, through epimerization at a specific chiral center.
These semi-synthetic derivatives provide valuable tools for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for the biological effects of this class of alkaloids.
The following table lists some of the semi-synthetic analogues prepared from pyrrolizidine alkaloids isolated from Cynoglossum creticum:
| Parent Alkaloid | Modification | Resulting Analogue |
| Echinatine | Isomerization | Rinderine |
| Echinatine | Isomerization | 7-angelylheliotridine |
| Echinatine | Isomerization | Heliosupine |
Analytical Methods for Cynoglossamine Quantification and Identification
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental in the separation and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is often preferred for non-volatile compounds, while Gas Chromatography (GC) is suitable for volatile or semi-volatile substances.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely utilized analytical technique for separating compounds from a mixture and providing information on their identity and concentration. mdpi.com The HPLC system separates components based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). rsc.org The DAD detector then measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths, which can aid in compound identification and quantification. phcog.compiwet.pulawy.pl The success of this method relies on the compound possessing a chromophore that absorbs UV-Vis light.
No specific HPLC-DAD methods for the analysis of Cynoglossamine have been reported in scientific literature.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. lucideon.com In GC, a sample is vaporized and separated into its components as it travels through a capillary column. When coupled with a Mass Spectrometer (MS), it becomes a highly specific and sensitive analytical tool (GC-MS). youtube.com The mass spectrometer ionizes the separated compounds and fragments them, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification and quantification. mdpi.comnih.gov
There is no information available in the scientific literature regarding the application of GC or GC-MS for the analysis of this compound.
Advanced Mass Spectrometry-Based Methodologies (e.g., LC-MS, HPLC-MS/MS, Tandem Mass Spectrometry)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are indispensable tools in modern analytical chemistry, offering high sensitivity and selectivity. rsc.org These techniques couple the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where specific ions are selected and fragmented to provide structural information and highly selective quantification. wikipedia.orgnationalmaglab.org This makes LC-MS/MS particularly suitable for analyzing complex mixtures and trace-level compounds. nih.govnih.gov
No LC-MS or tandem mass spectrometry methods have been developed or published for the specific detection or quantification of this compound.
Development and Application of Reference Standards for Quantification
Accurate quantification in chemical analysis is critically dependent on the availability of high-purity reference standards. These standards are materials with a well-characterized purity that are used to calibrate analytical instruments and validate methods. The development of a reference standard involves synthesis, purification, and rigorous characterization to establish its identity and purity.
A search of chemical and pharmaceutical reference standard suppliers, as well as the scientific literature, indicates that no reference standard for this compound has been developed, characterized, or made commercially available.
Method Validation for Robustness, Selectivity, and Sensitivity
Method validation is a crucial process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. researchgate.net Key validation parameters include robustness (the method's capacity to remain unaffected by small variations in parameters), selectivity (the ability to differentiate and quantify the analyte in the presence of other components), and sensitivity (defined by the limit of detection and limit of quantification). woah.orgresearchgate.net This process ensures that the analytical method is reliable, reproducible, and accurate. scienceopen.comnih.gov
As no analytical methods for this compound have been developed, no method validation studies concerning its analysis have been conducted or published.
Based on a comprehensive search of available scientific and chemical information, the compound "this compound" does not appear to be a recognized or studied chemical entity. There are no established analytical methods, including chromatographic or mass spectrometric techniques, for its separation, identification, or quantification. Furthermore, no reference standards have been developed, and consequently, no method validation has been performed. Further research would be required to first establish the existence and chemical structure of "this compound" before any analytical methodologies could be developed and validated.
Pharmacological Mechanisms of Action of Cynoglossamine in Vitro Studies
Interactions with Enzyme Systems
In vitro studies detailing the specific inhibitory activity of Cynoglossamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not available in the current scientific literature based on search results. Therefore, specific IC50 values for this compound's effect on these cholinesterase enzymes cannot be provided.
There are no available in vitro research findings that specifically measure the inhibitory effects of this compound on the enzymes alpha-amylase and alpha-glucosidase. Consequently, data regarding the IC50 values for this compound against these carbohydrate-metabolizing enzymes is currently unavailable.
Specific in vitro studies investigating the inhibitory potential of this compound against the tyrosinase enzyme have not been identified in the available research. As a result, the IC50 value for this compound as a tyrosinase inhibitor has not been determined.
While direct studies on this compound are unavailable, research on the broader class of pyrrolizidine (B1209537) alkaloids (PAs) provides context for its potential effects on mitochondrial functions. PAs are known to cause mitochondrial damage, which is considered a mechanism of their toxicity. nih.gov In in vitro models using hepatocytes, treatment with PAs such as retrorsine (B1680556) has been shown to impair mitochondrial function significantly. researchgate.net
Key effects observed in hepatocytes include a dose-dependent inhibition of mitochondrial aerobic respiration and a collapse or depolarization of the mitochondrial membrane potential. researchgate.netnih.gov Furthermore, PAs can form adducts with critical mitochondrial proteins. nih.gov For instance, reactive PA metabolites have been shown to bind to ATP5B, a subunit of ATP synthase, leading to a reduction in ATP synthase activity and decreased intracellular ATP levels. nih.govresearchgate.net This disruption of mitochondrial energy homeostasis can trigger mitochondrial dysfunction and subsequent cell death pathways. nih.gov
Cellular Assays for Biological Activity
Specific cellular assays detailing the modulation of reactive oxygen species (ROS) by this compound are not described in the available literature. However, within the general context of pyrrolizidine alkaloids (PAs), oxidative stress is a recognized component of their cytotoxic mechanism. europeanreview.org In vitro studies on various PAs have demonstrated that they can induce cellular oxidative stress in cell lines like HepaRG. nih.gov The depletion of cellular antioxidants, such as glutathione, is an indicator of PA-induced oxidative stress in hepatocytes. europeanreview.org Mitochondria, which can be damaged by PAs, are also a primary source of ROS generation within cells. researchgate.net This suggests that a potential mechanism for PA toxicity involves the induction of oxidative stress, though direct evidence for this compound's role in ROS production remains to be established through specific studies.
Investigations on Cellular Proliferation and Viability
This subsection would have explored the effects of this compound on the growth and health of cells in a laboratory setting. Research in this area typically involves treating various cell lines with the compound and measuring outcomes such as the rate of cell division and the percentage of living versus dead cells. Such studies are crucial in the early stages of drug discovery to identify potential anti-cancer agents or to assess the general cytotoxicity of a compound. Without any available research, the impact of this compound on cellular proliferation and viability remains unknown.
Receptor Binding Studies (e.g., 5-HT Receptors)
Receptor binding assays are fundamental to understanding how a compound might exert its effects within the body. This section was intended to focus on the interaction between this compound and serotonin (B10506) (5-HT) receptors. These receptors are involved in a wide array of physiological and psychological processes, and many therapeutic drugs target them. A binding study would reveal whether this compound has the potential to modulate serotonergic pathways, which could suggest applications in treating conditions like depression, anxiety, or migraines. The lack of data means there is no evidence to suggest that this compound interacts with 5-HT receptors or any other receptor type.
Antimicrobial Activity Investigations
The global challenge of antimicrobial resistance necessitates the search for new compounds capable of combating bacteria, fungi, and other pathogenic microorganisms. This part of the article would have detailed any known antibacterial or antifungal properties of this compound. Standard laboratory tests, such as determining the minimum inhibitory concentration (MIC) against various microbial strains, would have been presented. As no such studies on this compound have been published, its potential as an antimicrobial agent is entirely speculative.
Structure Activity Relationship Sar Studies of Cynoglossamine and Its Analogues
Principles of Structure-Activity Relationship Analysis for Bioactive Compounds
The core principle of SAR analysis is that a molecule's biological function is intrinsically linked to its three-dimensional structure and the spatial arrangement of its atoms grafiati.comscispace.comtsmu.educore.ac.uk. By making systematic modifications to a lead compound's structure and observing the resulting changes in biological activity, researchers can pinpoint key functional groups, understand binding interactions with biological targets, and optimize compounds for desired effects grafiati.comscispace.comtsmu.edu. This process is iterative, involving the synthesis of various analogues and their subsequent biological evaluation, ultimately leading to a deeper understanding of how molecular architecture translates into pharmacological or toxicological outcomes grafiati.comscispace.comtsmu.educore.ac.uk.
Identification of Pharmacophores and Key Structural Features Influencing Biological Effects
A pharmacophore represents the essential ensemble of steric and electronic features within a molecule that are recognized by a biological target, thereby triggering a specific response mdpi.comresearchgate.netfrontiersin.orgtandfonline.com. For pyrrolizidine (B1209537) alkaloids (PAs), which include Cynoglossamine, the general structure comprises a necine base (a pyrrolizidine ring system) esterified with one or more necic acids nih.govmdpi.comnih.govnih.govthieme-connect.com. Research on PAs highlights that specific structural motifs are critical for their biological activities, particularly their known hepatotoxicity. Key features often implicated include the presence of a 1,2-unsaturation within the pyrrolizidine ring and esterification at positions C-7 and C-9 of the necine base nih.govpsu.eduepa.gov. Macrocyclic diester structures are frequently associated with higher toxicity compared to monoesters or open-chained diesters oup.comnih.govdatadryad.org. While specific pharmacophore models for this compound's distinct activities beyond general toxicity are not detailed in the available literature, these general PA structural characteristics provide a foundation for SAR investigations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR by establishing mathematical correlations between quantifiable molecular descriptors (e.g., physicochemical properties, topological indices) and observed biological activities grafiati.comtsmu.eduthieme-connect.comscirp.orgnih.govscispace.com. These models serve as powerful predictive tools, allowing scientists to forecast the activity of novel, unsynthesized compounds and prioritize them for experimental testing, thereby accelerating drug discovery grafiati.comscirp.orgnih.govscispace.com. Studies on PAs have utilized QSAR to predict hepatotoxicity, identifying critical molecular predictors related to the necine base, necic acid structure, and esterification patterns oup.comoup.comdatadryad.org. For instance, QSAR analyses have indicated that the nature of the necic acid (e.g., macrocyclic diester versus monoester) and modifications to the necine base significantly influence the hepatotoxic potential of PAs oup.comoup.comdatadryad.org. Applying QSAR to this compound analogues would necessitate the synthesis of a series of derivatives with systematically varied structures, along with the measurement of their biological activities, to build predictive models grafiati.comscirp.orgnih.gov.
Impact of Stereochemistry on Biological Activity
Stereochemistry, referring to the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in biological interactions. Enantiomers and diastereomers, despite having the same chemical formula and connectivity, can exhibit markedly different potencies, selectivities, and even mechanisms of action due to their distinct spatial orientations, which influence their binding to chiral biological targets like enzymes and receptors nih.govpsu.edudatadryad.orgarabjchem.org. In the context of PAs, stereochemistry can influence how these compounds interact with metabolic enzymes or cellular receptors nih.govpsu.eduepa.govdatadryad.orgarabjchem.org. While specific stereochemical SAR data for this compound are not detailed in the provided snippets, the established importance of stereochemistry in drug action suggests that different stereoisomers of this compound or its analogues could possess distinct biological profiles nih.govpsu.edudatadryad.orgarabjchem.org.
Computational Approaches and In Silico Design for SAR Analysis
Computational methods, including in silico design, are indispensable for SAR analysis, offering efficient ways to explore chemical space and predict molecular behavior mdpi.comgrafiati.comresearchgate.netfrontiersin.orgnih.govnih.gov. Techniques such as molecular docking, pharmacophore modeling, virtual screening, and QSAR modeling enable researchers to predict how compounds might interact with biological targets, identify potential drug candidates, and optimize existing structures without the need for extensive experimental synthesis mdpi.comgrafiati.comresearchgate.netfrontiersin.orgnih.govnih.gov. Molecular docking, for example, can elucidate the binding modes and affinities of this compound or its analogues to specific protein targets frontiersin.orgarabjchem.orgnih.govnih.govaip.org. Pharmacophore modeling helps identify the critical structural features required for biological activity, guiding the design of new analogues with enhanced binding characteristics mdpi.comresearchgate.netfrontiersin.orgnih.gov. QSAR models, leveraging computational descriptors, can predict activity, as previously noted grafiati.comscirp.orgnih.govscispace.com. These in silico approaches are instrumental in accelerating the SAR investigation of this compound and its derivatives by prioritizing compounds for synthesis and experimental validation.
Compound List:
this compound
Heliosupine
Amabiline
Ambelline
Europine
Heliotrine
Lasiocarpine
Symphytine
Monocrotaline
Senecionine
Seneciphylline
Integerrimine
Senkirkine
Dehydrosenkirkine
Neosenkirkine
Platynecine
Otonecine
Data Tables:
Specific experimental SAR data detailing the synthesis and biological activity of this compound analogues was not found in the provided search results. Therefore, a data table with concrete findings cannot be generated at this time. However, the general principles of PA SAR, particularly concerning toxicity, are outlined above. Future research focusing on the synthesis and biological evaluation of this compound derivatives would be necessary to populate such tables.
Q & A
Basic Research Questions
Q. How can researchers establish the structural identity and purity of cynoglossamine for reproducible studies?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity, perform high-performance liquid chromatography (HPLC) with a purity threshold ≥95%. Document protocols following guidelines for experimental reproducibility (e.g., reagent sources, instrument calibration) . For novel compounds, include crystallographic data or comparative analysis with known analogs .
Q. What experimental design considerations are critical for initial cytotoxicity screening of this compound?
- Methodological Answer : Adopt a tiered approach:
In vitro assays : Use standardized cell lines (e.g., HEK293, HepG2) with MTT or resazurin-based viability assays. Include positive/negative controls and triplicate measurements.
Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50 values.
Data validation : Replicate results across independent labs to minimize batch effects .
Q. How should researchers address solubility challenges of this compound in aqueous buffers during in vitro studies?
- Methodological Answer : Pre-solubilize in dimethyl sulfoxide (DMSO) at stock concentrations ≤10 mM, followed by dilution in culture media (final DMSO ≤0.1%). For aqueous instability, use surfactants (e.g., Tween-80) or cyclodextrin-based formulations. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
Meta-analysis : Systematically compare study parameters (e.g., cell lines, assay conditions, compound batches) using PRISMA guidelines .
Confounding variables : Test hypotheses about batch variability (e.g., isomerization, degradation) via stability studies under varying pH/temperature.
Mechanistic validation : Use knock-out models or competitive inhibitors to isolate target-specific effects .
Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo efficacy studies?
- Methodological Answer :
ADME profiling : Conduct mass balance studies (radiolabeled compound) in rodent models to assess absorption, tissue distribution, and clearance.
Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability.
Pharmacodynamic markers : Corrogate PK data with biomarker analysis (e.g., target engagement via Western blot) .
Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy via:
Isobologram analysis : Plot additive vs. observed effects.
Bliss independence model : Quantify deviations from expected additive outcomes.
Report confidence intervals and power analysis to address variability .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
Scaffold modification : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation).
High-throughput screening : Use 96-well plate assays to test analogs against target proteins (e.g., kinase panels).
Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding affinities. Cross-validate with experimental IC50 data .
Data Management and Reproducibility
Q. What guidelines ensure transparency in reporting this compound research data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Include raw instrument outputs (e.g., NMR spectra, chromatograms) in supplementary materials.
- Code sharing : Publish analysis scripts (e.g., R/Python) for dose-response modeling.
- Ethical compliance : Disclose conflicts of interest and funding sources .
Q. How to mitigate bias in preclinical efficacy studies of this compound?
- Methodological Answer :
Blinding : Assign compound administration and data analysis to separate teams.
Randomization : Use block randomization for animal group assignments.
Negative controls : Include vehicle-only and untreated cohorts.
Document all protocols in preregistered study designs (e.g., OSF registries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
